2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
Overview
Description
Micrococcin is a thiopeptide antibiotic known for its potent antibacterial properties. It was first isolated from the bacterium Micrococcus species and has since been recognized for its effectiveness against Gram-positive bacteria . Micrococcin exhibits a broad spectrum of biological activities, including antibacterial, antiprotozoal, and antimalarial effects .
Scientific Research Applications
Micrococcin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying thiopeptide synthesis and modifications.
Biology: Investigated for its role in inhibiting bacterial growth and its potential as a therapeutic agent.
Medicine: Explored for its antibacterial, antiprotozoal, and antimalarial properties.
Industry: Potential use in developing new antibiotics and antimicrobial agents.
Mechanism of Action
Target of Action
Micrococcin P1, also known as Micrococcin or BRN 1070340, is a macrocyclic peptide antibiotic . It exhibits noteworthy antibacterial, antiprotozoal, antimalarial, cytotoxic, and gene-modulating activities . The primary target of Micrococcin P1 is the Hepatitis C Virus (HCV), where it acts as a potent inhibitor . It also targets glycoprotein E2, which is involved in HCV entry into host cells .
Mode of Action
Micrococcin P1 inhibits HCV entry at an attachment step by interfering with glycoprotein E2 . This interaction prevents the virus from entering host cells, thereby inhibiting its ability to replicate and spread. Furthermore, Micrococcin P1 can also efficiently block cell-to-cell transmission .
Biochemical Pathways
It is known that the compound’s interaction with its targets leads to the inhibition of hcv entry into host cells This action disrupts the viral life cycle, preventing the virus from replicating and spreading
Result of Action
The primary result of Micrococcin P1’s action is the inhibition of HCV entry into host cells . By preventing the virus from entering host cells, Micrococcin P1 disrupts the viral life cycle, inhibiting the virus’s ability to replicate and spread. This action results in a decrease in viral load, which can help to alleviate the symptoms of HCV infection.
Future Directions
Micrococcin P1 shows potential for the development of new antibiotics targeting Gram-positive bacteria . The first total synthesis of Micrococcin P2 (MP2, 1) by a diversity-oriented route has been reported, which incorporates a number of refinements relative to earlier syntheses . This opens up new possibilities for the development and study of Micrococcin and its variants.
Biochemical Analysis
Biochemical Properties
Micrococcin P1 is a potent inhibitor of protein synthesis . It interacts with the L11 binding domain (RplK) of the 23S ribosomal RNA . This interaction is crucial for its antibacterial and other biological activities .
Cellular Effects
Micrococcin P1 has significant effects on various types of cells and cellular processes. It interferes with Hepatitis C Virus (HCV) spread by efficiently blocking both direct infection and cell-to-cell transmission . It also shows a synergetic antibacterial activity against biofilms produced in vitro by S. aureus .
Molecular Mechanism
The molecular mechanism of action of Micrococcin P1 involves its interaction with the L11 binding domain (RplK) of the 23S ribosomal RNA . This interaction inhibits ribosomal protein synthesis, thereby exerting its antibacterial and other biological effects .
Temporal Effects in Laboratory Settings
aureus .
Dosage Effects in Animal Models
In animal models, a topical formulation with Micrococcin P1 was used in a murine skin infection model. The formulation had a significant antibacterial effect and animals showed no changes of behavior or obvious toxic effects .
Subcellular Localization
Given its interaction with the 23S ribosomal RNA , it’s likely that the compound localizes to the bacterial ribosome where it exerts its antibacterial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of micrococcin involves a series of complex steps. A novel Mo(VI)-oxide/picolinic acid catalyst is used for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . This method allows for the formation of the thiazole and pyridine core structures essential for micrococcin’s activity. The synthesis typically involves 15 steps, including C–H activation strategies to install the trisubstituted pyridine core and thiazole groups .
Industrial Production Methods
Industrial production of micrococcin is challenging due to its complex structure. advancements in synthetic biology and fermentation technology have enabled the production of micrococcin and its derivatives on a larger scale. These methods involve the use of genetically engineered microorganisms to produce the compound in a more cost-effective and scalable manner .
Chemical Reactions Analysis
Micrococcin undergoes various chemical reactions, including:
Oxidation: The thiazole rings in micrococcin can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the thiazoline rings to thiazolidine.
Substitution: The thiazole and pyridine rings can undergo substitution reactions with various reagents.
Common reagents used in these reactions include Mo(VI)-oxide for cyclodehydration and other catalysts for specific modifications . The major products formed from these reactions include modified thiopeptide structures with enhanced biological activities .
Comparison with Similar Compounds
Micrococcin is part of the thiopeptide family, which includes other compounds such as thiocillin and thiostrepton . Compared to these compounds, micrococcin has a unique structure with a distinct pyridine core and thiazole rings . This structural uniqueness contributes to its broad spectrum of biological activities and its effectiveness against various pathogens .
Similar Compounds
- Thiocillin
- Thiocillin I
- Thiopeptin
- Thiomuracin
- Thiopeptin B
Micrococcin’s distinct mechanism of action and structural features make it a valuable compound for further research and development in the field of antibiotics .
Properties
IUPAC Name |
2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGFYNRGFWXAKA-QMXXNAFJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H49N13O9S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317185 | |
Record name | Micrococcin P1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1144.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67401-56-3 | |
Record name | Micrococcin P1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67401-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Micrococcin P1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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